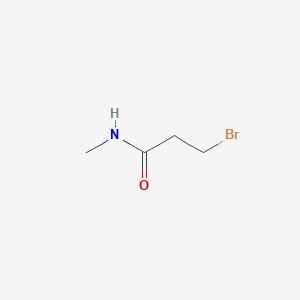
Propanamide, 3-bromo-N-methyl-
Overview
Description
Propanamide, 3-bromo-N-methyl- is an organic compound with the molecular formula C3H6BrNO . It belongs to the class of organic compounds known as trifluoromethylbenzenes .
Molecular Structure Analysis
The molecular structure of Propanamide, 3-bromo-N-methyl- can be represented by the IUPAC Standard InChI: InChI=1S/C3H6BrNO/c4-2-1-3(5)6/h1-2H2, (H2,5,6) . The 3D structure of the molecule can be viewed using specific software .Physical And Chemical Properties Analysis
Propanamide, 3-bromo-N-methyl- has a molecular weight of 151.990 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Cyclization : "3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides" were synthesized using copper catalytic anionarylation, leading to the creation of 5-(4-Acetylphenyl)substituted 2-aminothiazol-4(5H)-ones upon cyclization of thiocyanatoamides (Baranovskyi et al., 2018).
Molecular Structure Analysis : The molecular structure of "2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide" was studied, showing efficient fluorescent ATRP initiator properties in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).
Bioactivity and Medicinal Applications
Mutagenicity Studies : Research on the mutagenic effect of chiral or racemic 2‐bromo‐propanamides on Salmonella typhimurium revealed the importance of chemical structure variation, such as the addition of a methyl group, on the mutagenic activity (Dolzani et al., 1992).
Antibacterial and Antimycotic Activity : Arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment demonstrated notable antibacterial and antifungal properties (Baranovskyi et al., 2018).
Herbicidal Activity : N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide showed effective herbicidal activity, highlighting the potential for agricultural applications (Liu et al., 2008).
Inhibitory Properties : A study on novel bi-heterocycles propanamides demonstrated potent urease inhibitory potential, indicating a possible role in treating urease-related conditions (Abbasi et al., 2020).
Environmental and Agricultural Implications
- Soil Fumigation : Propargyl bromide (3-bromo-propyne), closely related to 3-bromo-N-methyl-propanamide, has been explored as a potential replacement for methyl bromide in soil fumigation. Studies have focused on its volatility, adsorption, and degradation in soil, important for assessing its environmental safety and effectiveness (Yates & Gan, 1998).
Mechanism of Action
Target of Action
The primary targets of “Propanamide, 3-bromo-N-methyl-” are currently unknown . This compound belongs to the class of organic compounds known as primary carboxylic acid amides . These compounds comprise a primary carboxylic acid amide functional group, with the general structure RC(=O)NH2 .
Mode of Action
As a primary carboxylic acid amide, it may interact with various biological targets through hydrogen bonding and other non-covalent interactions .
Result of Action
The molecular and cellular effects of “Propanamide, 3-bromo-N-methyl-” are currently unknown
Action Environment
The action, efficacy, and stability of “Propanamide, 3-bromo-N-methyl-” can be influenced by various environmental factors . For instance, it may be sensitive to light, heat, or air . It is also important to consider the compound’s stability under physiological conditions, such as pH and temperature .
properties
IUPAC Name |
3-bromo-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrNO/c1-6-4(7)2-3-5/h2-3H2,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPLGDWGAYFCBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629932 | |
| Record name | 3-Bromo-N-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-n-methylpropanamide | |
CAS RN |
21437-87-6 | |
| Record name | 3-Bromo-N-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-N-methylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dibenzo[a,e][8]annulene-5,11(6h,12h)-dione](/img/structure/B3049574.png)
![(4-Bromophenyl)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B3049575.png)

![(3S)-3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)morpholine](/img/structure/B3049580.png)
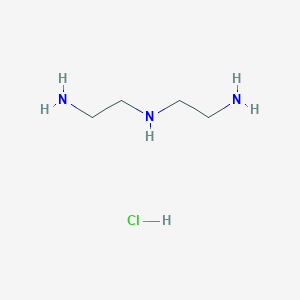
![1H-Pyrrole-2,5-dione, 3,4-dibromo-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B3049583.png)
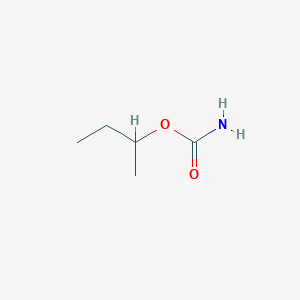
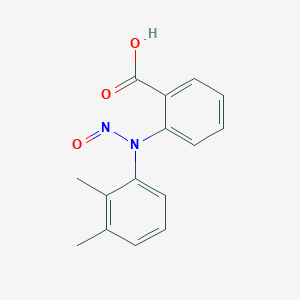



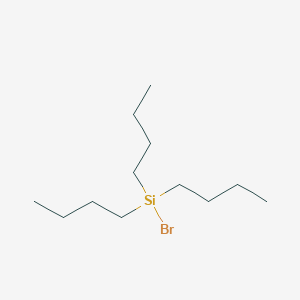
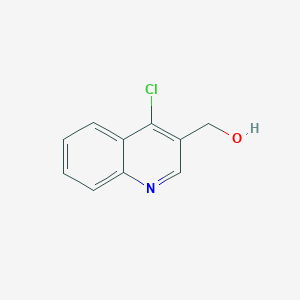
![Stannane, tributyl(5'-hexyl[2,2'-bithiophen]-5-yl)-](/img/structure/B3049597.png)